molecular formula C14H12N2O3 B377421 4-methyl-3-nitro-N-phenylbenzamide CAS No. 5344-15-0

4-methyl-3-nitro-N-phenylbenzamide

Cat. No. B377421
CAS RN: 5344-15-0
M. Wt: 256.26g/mol
InChI Key: WZLPPEGBGRYQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-nitro-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-nitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-nitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5344-15-0

Product Name

4-methyl-3-nitro-N-phenylbenzamide

Molecular Formula

C14H12N2O3

Molecular Weight

256.26g/mol

IUPAC Name

4-methyl-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C14H12N2O3/c1-10-7-8-11(9-13(10)16(18)19)14(17)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17)

InChI Key

WZLPPEGBGRYQRC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (3 mL, 35 mmol) was added dropwise to a stirred solution of 3-nitro-4-methylbenzoic acid (5.0 g, 28 mmol) in a mixture of tetrahydrofuran or dichloromethane (125 mL) and dimethylformamide (1/2 mL) under N2 at ice bath temperature. The mixture was allowed to warm to room temperature. After 1 hour, the solvent was removed by rotary evaporator under reduced pressure. The residue was redissolved in fresh tetrahydrofuran (100 mL) and recooled to ice bath temperature under N2, while a solution of aniline (5.2 g, 56 mmol) in tetrahydrofuran (25 mL) was added dropwise. After 16 hours of stirring at room temperature, the mixture was concentrated to half-volume by rotary evaporator and the residue stirred in water (200 mL). After several hours, the precipitate was filtered off, rinsed three times with water, and dried to afford the product (6.8 g); m.p. 147-148° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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